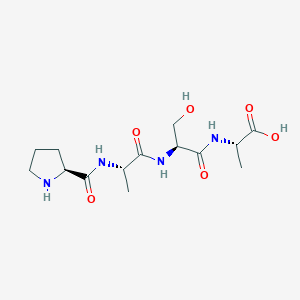
L-Prolyl-L-alanyl-L-seryl-L-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-((S)-3-Hydroxy-2-((S)-2-((S)-pyrrolidine-2-carboxamido)propanamido)propanamido)propanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-3-Hydroxy-2-((S)-2-((S)-pyrrolidine-2-carboxamido)propanamido)propanamido)propanoic acid typically involves multiple steps, each requiring precise control of reaction conditions to ensure the desired stereochemistry. One common approach is the Strecker synthesis, which involves the formation of α-aminonitriles followed by hydrolysis to yield the corresponding amino acids . This method is promoted by acid and requires the generation of hydrogen cyanide in situ from cyanide salts.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems to enhance yield and selectivity. For example, metal-free catalytic systems using sodium iodide have been reported to achieve high yields in the selective transformation of bio-based lactic acid to propionic acid . Such methods can be adapted for the synthesis of more complex compounds like (S)-2-((S)-3-Hydroxy-2-((S)-2-((S)-pyrrolidine-2-carboxamido)propanamido)propanamido)propanoic acid.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide groups can be reduced to amines under appropriate conditions.
Substitution: The carboxyl group can participate in esterification reactions with alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acid catalysts like sulfuric acid or ion exchange resins can facilitate esterification reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the amide groups can produce primary amines.
科学的研究の応用
(S)-2-((S)-3-Hydroxy-2-((S)-2-((S)-pyrrolidine-2-carboxamido)propanamido)propanamido)propanoic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its chiral centers make it useful in studying stereochemistry and enzyme interactions.
Industry: It can be used in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to participate in various biochemical pathways, influencing processes like signal transduction and metabolic regulation. The exact pathways and targets depend on the specific context of its use.
類似化合物との比較
Similar Compounds
Propionic acid: A simpler analog with fewer functional groups.
Pyrrolidine-2-carboxylic acid: Shares the pyrrolidine ring structure.
Lactic acid: Contains a hydroxyl group and a carboxyl group but lacks the amide functionalities.
Uniqueness
(S)-2-((S)-3-Hydroxy-2-((S)-2-((S)-pyrrolidine-2-carboxamido)propanamido)propanamido)propanoic acid is unique due to its multiple chiral centers and functional groups, which confer specific stereochemical properties and reactivity. This makes it a valuable compound for studying complex biochemical interactions and developing specialized pharmaceuticals.
特性
CAS番号 |
918661-84-4 |
|---|---|
分子式 |
C14H24N4O6 |
分子量 |
344.36 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C14H24N4O6/c1-7(16-12(21)9-4-3-5-15-9)11(20)18-10(6-19)13(22)17-8(2)14(23)24/h7-10,15,19H,3-6H2,1-2H3,(H,16,21)(H,17,22)(H,18,20)(H,23,24)/t7-,8-,9-,10-/m0/s1 |
InChIキー |
JDZDMCVZNSHHNJ-XKNYDFJKSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@@H]1CCCN1 |
正規SMILES |
CC(C(=O)NC(CO)C(=O)NC(C)C(=O)O)NC(=O)C1CCCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dicyclohexyl(3'-hydroxy-[1,1'-biphenyl]-2-yl)phosphine oxide](/img/structure/B12894213.png)
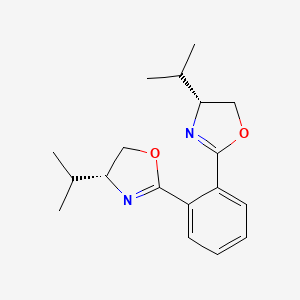
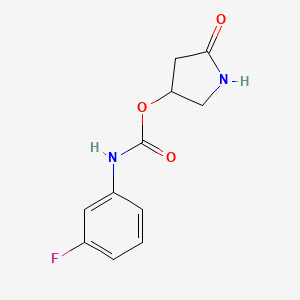
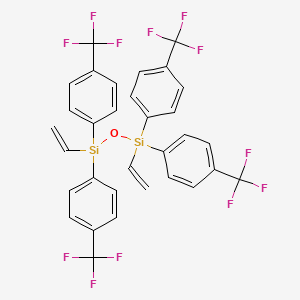
![ethyl 5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylate](/img/structure/B12894247.png)
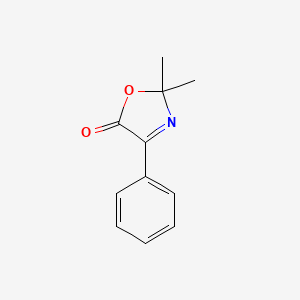
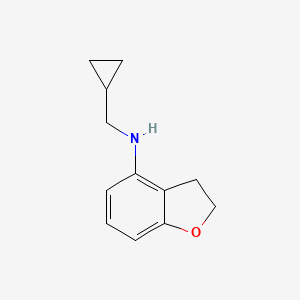
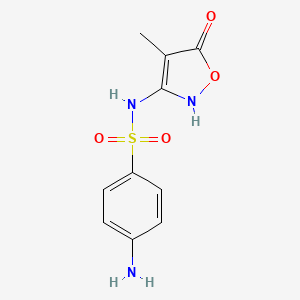
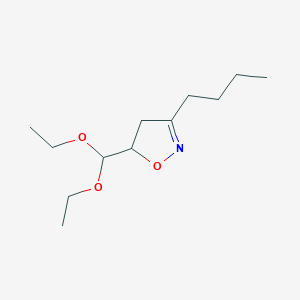
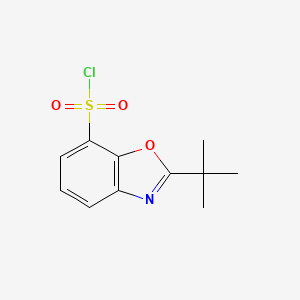
![Ethyl 5-(benzyloxy)-1H-pyrrolo[2,3-C]pyridine-2-carboxylate](/img/structure/B12894288.png)
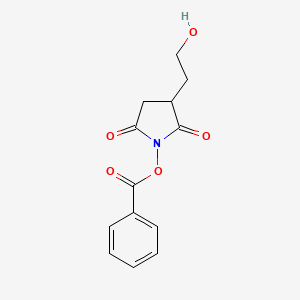
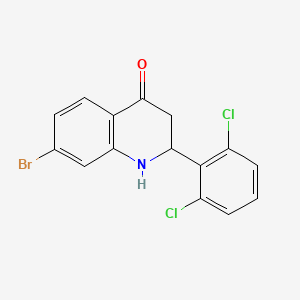
![N,N-Bis[(diphenylphosphanyl)methyl]-3,5-dimethylaniline](/img/structure/B12894312.png)
